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molecular formula C7H12N4O B8746379 N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine

N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine

Cat. No. B8746379
M. Wt: 168.20 g/mol
InChI Key: XCULMHOQTRDWSI-UHFFFAOYSA-N
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Patent
US05075443

Procedure details

Cool the isobutyramidine hydrochloride solution in an ice bath. Charge 8 gm. (0.07 mole) dimethyl (N-cyanoimido)carbonate to the solution, followed by 5.8 gm. (0.073 mole) 50% NaOH, added dropwise. Stir while letting the mixture warm to room temperature for one hour. Remove the methanol by vacuum stripping, and slurry the resulting solids in75 ml. water. Cool and filter. Upon drying, 7.2 gm. (61.2%) 2-amino-4-isopropyl-6-methoxy-s-triazine is obtained, mp 116°-117° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step Two
Name
Quantity
0.073 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:7])(=[NH:6])[CH:3]([CH3:5])[CH3:4].[CH3:8][O:9][C:10](OC)=[N:11][C:12]#[N:13].[OH-].[Na+]>>[NH2:13][C:12]1[N:7]=[C:2]([CH:3]([CH3:5])[CH3:4])[N:6]=[C:10]([O:9][CH3:8])[N:11]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C(C)C)(=N)N
Step Two
Name
Quantity
0.07 mol
Type
reactant
Smiles
COC(=NC#N)OC
Step Three
Name
Quantity
0.073 mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge 8 gm
CUSTOM
Type
CUSTOM
Details
Remove the methanol by vacuum stripping
TEMPERATURE
Type
TEMPERATURE
Details
Cool
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Upon drying

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)C(C)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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